molecular formula C10H8ClNO3 B3083452 (4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one CAS No. 1142199-65-2

(4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one

Cat. No. B3083452
CAS RN: 1142199-65-2
M. Wt: 225.63 g/mol
InChI Key: CHKFFQGOYULBML-XBXARRHUSA-N
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Description

The compound is a derivative of isoxazole, a type of organic compound containing an isoxazole ring, a five-membered ring with three carbon atoms and two heteroatoms, one of which is nitrogen and the other oxygen . It also contains a chloromethyl group and a 5-methyl-2-furyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various strategies. For instance, 5-(Chloromethyl)furfural (CMF), a biobased platform molecule, can be made in high yield directly from raw biomass . CMF-derived carbon nucleophiles have been prepared and utilized based on the furylogous effect .


Molecular Structure Analysis

The molecular structure of this compound would likely include an isoxazole ring, a chloromethyl group, and a 5-methyl-2-furyl group . The exact structure would depend on the specific locations of these groups within the molecule.

Scientific Research Applications

Continuous Flow Photochemical Synthesis and Larvicidal Activity

Isoxazole-5(4H)-ones, including (4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one, are significant in pharmaceutical and agrochemical applications. A study focused on the photochemical synthesis of these compounds in flow conditions, demonstrating their potential in efficient large-scale production. Importantly, several derivatives exhibited larvicidal activity against Aedes aegypti, suggesting their utility in pest control applications (Sampaio et al., 2023).

Synthetic Methodology in Aqueous Ethanol

Another research developed an efficient methodology for synthesizing isoxazole-5(4H)-ones, including variants like (4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazole-5(4H)-one. This process utilizes visible light in an aqueous ethanol medium, offering a greener and more sustainable approach to the synthesis of these compounds (Saikh, Das, & Ghosh, 2013).

Anticancer and Electrochemical Behaviour

A study highlighted the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones, including related derivatives, revealing their potential as anticancer agents. Some synthesized compounds demonstrated significant inhibitory activity against lung cancer cells. Moreover, their electrochemical behavior indicated potential as antioxidant agents, suggesting their applicability in drug development and other therapeutic areas (Badiger, Khatavi, & Kamanna, 2022).

Antimicrobial Activity

Research on the synthesis of isoxazole derivatives, including structures related to this compound, has shown promising antimicrobial activity. This includes antibacterial and antifungal properties, highlighting their potential utility in developing new antimicrobial agents (Dhaduk & Joshi, 2022).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of the isoxazole ring, chloromethyl group, and 5-methyl-2-furyl group, this compound could have interesting chemical properties that could be explored in future studies .

properties

IUPAC Name

(4E)-3-(chloromethyl)-4-[(5-methylfuran-2-yl)methylidene]-1,2-oxazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c1-6-2-3-7(14-6)4-8-9(5-11)12-15-10(8)13/h2-4H,5H2,1H3/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKFFQGOYULBML-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=NOC2=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=NOC2=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one
Reactant of Route 2
(4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one
Reactant of Route 3
(4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one
Reactant of Route 4
(4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one
Reactant of Route 5
(4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one
Reactant of Route 6
(4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one

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